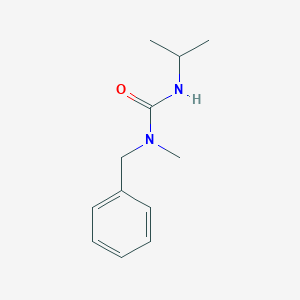
1-Benzyl-1-methyl-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1-methyl-3-propan-2-ylurea, also known as BPU, is a synthetic compound that has been extensively studied in the scientific community for its potential therapeutic applications. BPU belongs to the class of urea derivatives and is known for its ability to inhibit the growth of cancer cells in vitro.
Mechanism of Action
The exact mechanism of action of 1-Benzyl-1-methyl-3-propan-2-ylurea is not fully understood. However, it is believed that 1-Benzyl-1-methyl-3-propan-2-ylurea inhibits the activity of tubulin, a protein that is necessary for cell division. By inhibiting tubulin, 1-Benzyl-1-methyl-3-propan-2-ylurea prevents cancer cells from dividing and proliferating. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit the activity of various enzymes that are involved in angiogenesis.
Biochemical and Physiological Effects:
1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have minimal toxicity in normal cells and tissues. In vitro studies have shown that 1-Benzyl-1-methyl-3-propan-2-ylurea selectively targets cancer cells and induces apoptosis without affecting normal cells. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-Benzyl-1-methyl-3-propan-2-ylurea is its selectivity towards cancer cells. 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, one of the limitations of 1-Benzyl-1-methyl-3-propan-2-ylurea is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
Future research on 1-Benzyl-1-methyl-3-propan-2-ylurea should focus on improving its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of 1-Benzyl-1-methyl-3-propan-2-ylurea and its potential therapeutic applications in cancer treatment. Finally, studies should be conducted to determine the safety and efficacy of 1-Benzyl-1-methyl-3-propan-2-ylurea in vivo.
Synthesis Methods
1-Benzyl-1-methyl-3-propan-2-ylurea can be synthesized using a multi-step synthetic process. The first step involves the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylcarbamoyl methylamine. The second step involves the reaction of N-benzyl-N-methylcarbamoyl methylamine with isobutyryl chloride to form N-benzyl-N-methylcarbamoyl isobutyramide. The final step involves the reaction of N-benzyl-N-methylcarbamoyl isobutyramide with sodium cyanoborohydride to form 1-Benzyl-1-methyl-3-propan-2-ylurea.
Scientific Research Applications
1-Benzyl-1-methyl-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cancer treatment. 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Benzyl-1-methyl-3-propan-2-ylurea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
properties
IUPAC Name |
1-benzyl-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(2)13-12(15)14(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSIDMCEWFVTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

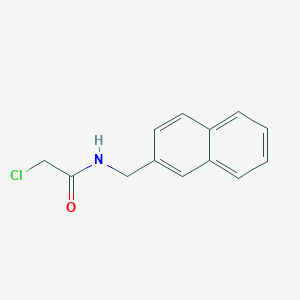
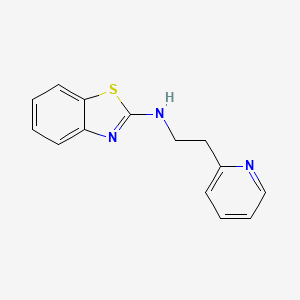

![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)
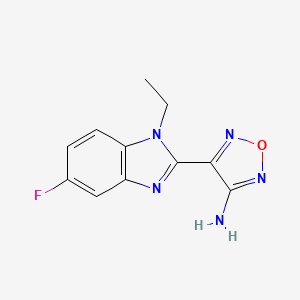

![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)
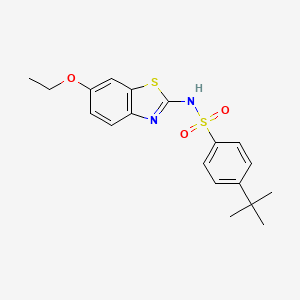
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
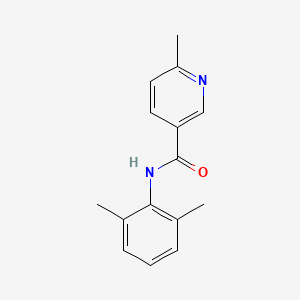
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)

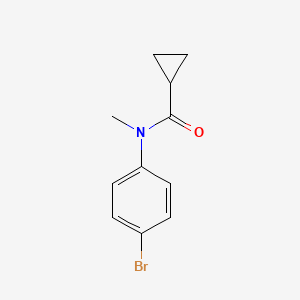
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)